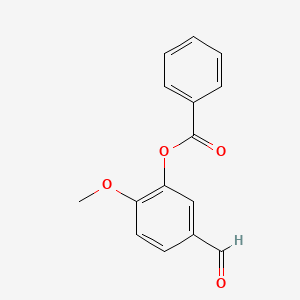

5-Formyl-2-methoxyphenyl benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

(5-formyl-2-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVLEKYAOMQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359313 | |

| Record name | 5-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53440-24-7 | |

| Record name | 5-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Formyl 2 Methoxyphenyl Benzoate

Established Synthetic Pathways

The synthesis of 5-Formyl-2-methoxyphenyl benzoate (B1203000) is predominantly achieved through well-established esterification reactions. These methods involve the formation of an ester linkage between a phenolic compound and a carboxylic acid derivative, in this case, a benzoyl group.

Esterification Reactions Utilizing Aromatic Carboxylic Acid Precursors

The formation of 5-Formyl-2-methoxyphenyl benzoate involves the use of an aromatic carboxylic acid precursor, typically in an activated form to facilitate the reaction with the phenolic hydroxyl group. The most common precursor for introducing the benzoate moiety is benzoyl chloride. The high reactivity of this acyl chloride makes it a suitable reagent for esterifying phenols. The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the benzoyl chloride.

This type of esterification is often carried out under basic conditions, which can be referred to as the Schotten-Baumann reaction. The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves two main purposes. Firstly, it deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which accelerates the reaction with the acyl chloride. Secondly, the base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the ester product.

Strategic Employment of Phenolic and Aldehyde Starting Materials

The core structure of this compound is derived from a phenolic aldehyde. The specific starting material for this synthesis is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). Isovanillin provides the necessary arrangement of the hydroxyl, methoxy (B1213986), and formyl groups on the benzene (B151609) ring. The hydroxyl group of isovanillin is the site of esterification, while the aldehyde and methoxy groups remain intact throughout the reaction.

The selection of isovanillin is a critical aspect of the synthetic strategy. Its isomeric relationship with vanillin (B372448) is of key importance, as the position of the hydroxyl group dictates the final structure of the product. In isovanillin, the hydroxyl group is at the 3-position and the methoxy group is at the 4-position, which, upon esterification with a benzoate group, yields the target compound.

Precursor Chemistry and Synthetic Feasibility

The successful synthesis of this compound is contingent on the reactivity and availability of its precursors. The chemistry of isovanillin derivatives and benzoyl chloride is well-documented, making this a feasible synthetic target.

Role of Isovanillin Derivatives in Synthesis

Isovanillin is a key precursor in the synthesis of various compounds due to its specific substitution pattern. wikipedia.org It is a phenolic aldehyde that can undergo reactions at both the hydroxyl and aldehyde functionalities. wikipedia.org In the context of synthesizing this compound, the crucial role of isovanillin is to provide the phenolic hydroxyl group for esterification. wikipedia.org The presence of the electron-withdrawing aldehyde group can influence the acidity of the phenolic proton, making it more amenable to deprotonation under basic conditions.

A study on the synthesis of a related compound, 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate (B104242), demonstrates a similar esterification process using isovanillin. In this case, 3-hydroxy-4-methoxybenzaldehyde was reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of pyridine. researchgate.net This reaction highlights the utility of isovanillin as a substrate for esterification at the hydroxyl position, yielding a stable product. researchgate.net This established reactivity provides a strong basis for its use in the synthesis of the benzoate ester.

Application of Benzoyl Chloride in Ester Formation

Benzoyl chloride is a widely used reagent for the benzoylation of alcohols and phenols. mdpi.com Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles like the phenoxide ion derived from isovanillin. mdpi.com The reaction between a phenol and benzoyl chloride is a classic example of the Schotten-Baumann reaction, which is known for its efficiency in forming esters. organic-chemistry.orgrsc.org

The reaction conditions for using benzoyl chloride typically involve a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base. google.com This allows the reactants and the product to remain in the organic phase while the base neutralizes the generated HCl in the aqueous phase. google.com The reliability and high yields associated with this method make benzoyl chloride an ideal choice for the synthesis of this compound.

Advanced Synthetic Techniques

While traditional batch synthesis is effective, modern synthetic methodologies can offer improvements in terms of reaction time, yield, and environmental impact. One such advanced technique is microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of organic reactions by efficiently heating the reactants. chemicalbook.com

In the context of esterification, microwave-assisted synthesis has been shown to be effective. For instance, the synthesis of an intermediate for benazepril (B1667978) was significantly faster under microwave irradiation compared to conventional heating. chemicalbook.com While a specific application of microwave synthesis for this compound is not widely reported, the principles suggest it could be a viable and efficient alternative to traditional methods. The reaction of isovanillin with benzoyl chloride in a suitable solvent under microwave irradiation could potentially reduce reaction times from hours to minutes.

Another advanced approach involves the use of catalysts to enhance the efficiency of the esterification. While the Schotten-Baumann reaction is often base-catalyzed, other catalytic systems can be employed. For example, the use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common method for esterification, particularly when starting from a carboxylic acid instead of an acyl chloride. A similar methodology was used in the synthesis of 5-formyl-2-methoxyphenyl cyclohexanecarboxylate, where isovanillin was reacted with cyclohexanecarboxylic acid using EDC and DMAP. imperial.ac.uk

| Compound Name |

| This compound |

| Isovanillin |

| Benzoyl chloride |

| Vanillin |

| 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate |

| Pyridine |

| Sodium hydroxide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-Dimethylaminopyridine (DMAP) |

| 5-formyl-2-methoxyphenyl cyclohexanecarboxylate |

| Cyclohexanecarboxylic acid |

Synthesis Reaction Data

The following table outlines a representative synthesis for a closely related compound, 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate, which serves as a model for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Yield | Ref. |

| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 4-Methylbenzene-1-sulfonyl chloride | Pyridine | Benzene | 24 hours (reflux) | 56% | researchgate.net |

| Isovanillin | Cyclohexanecarboxylic acid | EDC/DMAP | Acetonitrile | 1 hour (reflux) | 61.1% | imperial.ac.uk |

Microwave-Assisted Synthesis for Analogous Compounds

The application of microwave irradiation in organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. nih.govnih.gov While specific microwave-assisted synthesis protocols for this compound are not extensively detailed in the reviewed literature, the synthesis of analogous compounds, such as substituted benzoyl phenyl benzoates and the benzylation of phenols, has been successfully achieved using this technology. nih.govkoreascience.kr These examples provide a strong basis for the feasibility of developing a similar methodology for the target compound.

Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to dramatically reduced reaction times, often from hours to minutes. researchgate.netudel.edu For instance, the benzoylation of hydroxybenzophenones to afford substituted benzoyl phenyl benzoates has been efficiently carried out using microwave irradiation. nih.gov Similarly, the alkylation of hindered phenols, which can be a slow process under thermal conditions, has been achieved in high yields within minutes using microwave assistance in the presence of a base like potassium hydroxide in DMSO. koreascience.kr

The synthesis of esters, in general, has been shown to be amenable to microwave conditions. For example, the esterification of benzoic acid with various alcohols can be completed in a significantly shorter time frame compared to conventional heating. udel.edu Given that this compound is an ester formed from vanillin (a phenol) and benzoic acid (or its derivative), it is highly probable that its synthesis could be optimized using microwave irradiation. This approach would likely involve the reaction of vanillin with a benzoylating agent in the presence of a suitable catalyst or base under controlled microwave conditions. The use of benzoic acid itself as the benzoylating agent under microwave irradiation presents a greener alternative to the more common use of benzoyl chloride. researchgate.net

Exploration of Eco-Friendly Protocols in Benzoylation Reactions

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. In the context of benzoylation reactions, this often involves the use of less hazardous reagents and solvents, as well as the development of catalyst systems that can be recycled and reused.

A key area of exploration is the replacement of traditional benzoylating agents like benzoyl chloride with more environmentally benign alternatives. Benzoyl chloride is highly reactive and can produce corrosive hydrochloric acid as a byproduct. unacademy.com Benzoic acid, on the other hand, is a less hazardous and more sustainable option. researchgate.net Research has demonstrated that the direct benzoylation of phenols using benzoic acid is a viable and greener alternative, particularly when facilitated by microwave irradiation. researchgate.net

Another eco-friendly approach is the use of ionic liquids as reaction media. For the benzoylation of nucleosides, a 'green' methodology has been developed using benzoyl cyanide in an ionic liquid, which serves as a recyclable and non-volatile solvent system. cymitquimica.com This approach has been shown to be versatile and applicable to the benzoylation of phenols, indicating its potential for the synthesis of this compound. cymitquimica.com

Solvent-free or neat reaction conditions also represent a significant step towards greener synthesis. The benzoylation of amines has been successfully carried out in the absence of a solvent, which simplifies the work-up procedure and reduces waste. google.com The possibility of performing the benzoylation of vanillin under solvent-free conditions, potentially with microwave assistance, is an attractive avenue for developing an eco-friendly protocol for the synthesis of this compound.

Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. For instance, a heterogeneous CeO2 catalyst has been shown to promote the direct phenolysis of unactivated amides to produce phenolic esters, offering a novel and sustainable route for ester synthesis. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the development of any synthetic protocol to ensure high yields and purity of the desired product. For the synthesis of this compound, this would involve a systematic investigation of various parameters such as the choice of catalyst, solvent, temperature, and reaction time.

Studies on the benzoylation of phenols and related compounds provide valuable insights into the key factors that influence reaction outcomes. For example, in the phenolysis of benzamide (B126) to produce phenyl benzoate, the amount of catalyst, reaction temperature, and choice of solvent have been shown to be crucial for achieving high yields. researchgate.net Chlorinated solvents were found to be effective, and the optimization of the catalyst loading and temperature was necessary to maximize product formation. researchgate.net

The choice of base is also a critical parameter in benzoylation reactions. In the regioselective benzoylation of diols and carbohydrates, different organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), DIPEA (N,N-diisopropylethylamine), and triethylamine (B128534) have been shown to have a significant impact on both the yield and selectivity of the reaction. unacademy.comacs.org

The following tables summarize findings from optimization studies on analogous benzoylation reactions, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: Optimization of Phenolysis of Benzamide with Phenol researchgate.net

| Entry | Catalyst Amount | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Standard | Room Temp | Ethyl Acetate | 24 | 38 |

| 2 | Standard | Room Temp | Dichloromethane | 24 | >95 |

| 3 | Standard | 60 | Dichloromethane | 12 | >95 |

| 4 | Reduced | 60 | Dichloromethane | 12 | 75 |

| 5 | Increased | 60 | Dichloromethane | 12 | >95 |

Table 2: Effect of Base on Regioselective Benzoylation of a Diol unacademy.com

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DBU | Acetonitrile/DMF | 50 | 8 | 70 |

| 2 | None | Acetonitrile/DMF | 50 | 8 | No Reaction |

| 3 | Et3N | Acetonitrile/DMF | 50 | 8 | No Reaction |

| 4 | DMAP | Acetonitrile/DMF | 50 | 8 | Low Yield |

| 5 | DIPEA | Acetonitrile/DMF | 50 | 8 | Low Yield |

Table 3: Optimization of Microwave-Assisted Acylation of Phenols acs.org

| Substrate | Reaction Time (min) | Yield (%) |

| Phenol | 5 | 98 |

| 4-Methoxyphenol | 5 | 99 |

| 4-Nitrophenol | 45 | 95 |

| 2-Naphthol | 5 | 97 |

These data highlight the importance of a multi-parameter optimization approach. For the synthesis of this compound from vanillin and a benzoylating agent, a design of experiments (DoE) approach could be employed to efficiently screen various combinations of catalysts, bases, solvents, temperatures, and reaction times to identify the optimal conditions for maximizing the yield and purity of the final product.

Chemical Transformations and Derivatization Studies of 5 Formyl 2 Methoxyphenyl Benzoate

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional handle, susceptible to both oxidation and reduction, as well as a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

Oxidation and Reduction Pathways

The aldehyde functionality of 5-Formyl-2-methoxyphenyl benzoate (B1203000) can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be converted to a carboxyl group, yielding 5-carboxy-2-methoxyphenyl benzoate. This transformation can be achieved using a range of oxidizing agents. Given the presence of the electron-donating methoxy (B1213986) group, the aromatic ring is activated, however, the benzoate ester is relatively stable under many oxidative conditions. Analogous transformations on similar molecules, such as the oxidation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to vanillic acid, are well-documented and proceed efficiently. derpharmachemica.comaustinpublishinggroup.com Common reagents for this type of oxidation include potassium permanganate (B83412) in a neutral medium or N-bromosuccinimide in an acidic medium. derpharmachemica.comaustinpublishinggroup.com Enzymatic oxidation, for instance using aldehyde oxidase, also presents a mild and selective method for this conversion, as seen in the oxidation of vanillin and isovanillin (B20041). nih.gov

Reduction: The aldehyde can be selectively reduced to the corresponding hydroxymethyl derivative, (5-(hydroxymethyl)-2-methoxyphenyl) benzoate. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically mild enough to effect this transformation without cleaving the ester bond. ncert.nic.in More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but may also risk the reduction of the ester. Biocatalytic reductions, using reductase enzymes from plant sources, have been shown to be effective for the reduction of various substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols and could likely be applied here. tandfonline.comtandfonline.com

Table 1: Potential Oxidation and Reduction Reactions of the Aldehyde Group

| Transformation | Reagent/Catalyst | Expected Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 5-carboxy-2-methoxyphenyl benzoate |

| Oxidation | N-Bromosuccinimide (NBS) | 5-carboxy-2-methoxyphenyl benzoate |

| Reduction | Sodium Borohydride (NaBH₄) | (5-(hydroxymethyl)-2-methoxyphenyl) benzoate |

| Reduction | Plant Reductase Enzymes | (5-(hydroxymethyl)-2-methoxyphenyl) benzoate |

Condensation and Imine Formation

The electrophilic carbon of the aldehyde group readily participates in condensation reactions with various nucleophiles.

Condensation Reactions: A notable example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, or malononitrile) in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction would lead to the formation of an α,β-unsaturated system, extending the conjugation of the aromatic ring. The presence of the electron-donating methoxy group on the ring may slightly decrease the reactivity of the aldehyde compared to benzaldehydes with electron-withdrawing groups. researchgate.net Other related condensation reactions include the Aldol condensation, Claisen-Schmidt condensation, and the Perkin reaction. numberanalytics.com

Imine Formation: The aldehyde can react with primary amines to form Schiff bases (imines). This condensation reaction is typically carried out by heating the aldehyde and the amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The synthesis of Schiff bases from substituted benzaldehydes, including those with methoxy groups, is a common and high-yielding transformation. researchgate.netnih.govatlantis-press.com A wide variety of primary amines can be used, leading to a diverse library of imine derivatives.

Table 2: Potential Condensation and Imine Formation Reactions

| Reaction Type | Reagent | Expected Product Class |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((5-(benzoyloxy)-4-methoxyphenyl)methylene)malononitrile |

| Knoevenagel Condensation | Ethyl acetoacetate, Piperidine | Ethyl 2-((5-(benzoyloxy)-4-methoxyphenyl)methylene)-3-oxobutanoate |

| Imine Formation | Aniline | N-((5-(benzoyloxy)-4-methoxyphenyl)methylene)aniline |

| Imine Formation | Benzylamine | N-((5-(benzoyloxy)-4-methoxyphenyl)methylene)-1-phenylmethanamine |

Transformations at the Benzoate Ester Moiety

The benzoate ester linkage is another key site for chemical modification, primarily through hydrolysis or transesterification.

Hydrolytic Stability and Cleavage Reactions

The ester bond can be cleaved under either acidic or basic conditions to yield 5-formyl-2-methoxyphenol (vanillin acetate) and benzoic acid. The hydrolysis of phenyl benzoates is a well-studied process. bartleby.com Base-catalyzed hydrolysis, using a reagent like potassium hydroxide (B78521), is generally more facile than acid-catalyzed hydrolysis. bartleby.com The electronic nature of the substituents on both the phenyl and benzoate rings can influence the rate of hydrolysis. In this case, the electron-donating methoxy group on the phenol (B47542) ring may slightly decrease the rate of nucleophilic attack at the carbonyl carbon. The hydrolysis of related substituted phenyl benzoates has been kinetically studied, providing a framework for predicting the reactivity of this specific ester. researchgate.netresearchgate.net Intramolecular catalysis can also play a role, as seen in the hydrolysis of 2-aminobenzoate (B8764639) esters. iitd.ac.in

Transesterification Processes

Transesterification offers a route to replace the phenyl group of the ester with a different alcohol moiety. This reaction can be catalyzed by acids, bases, or enzymes. For example, reacting 5-Formyl-2-methoxyphenyl benzoate with an alcohol in the presence of a catalyst like potassium carbonate can lead to the formation of a new ester. researchgate.net The transesterification of phenyl benzoates has been demonstrated with a variety of alcohols, including tertiary alcohols, which are often difficult to esterify directly. acs.org This process allows for the introduction of a wide range of functional groups via the alcohol component.

Aromatic Ring Modifications

The benzene (B151609) ring of the 5-Formyl-2-methoxyphenyl moiety can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The methoxy group is a strong activating group and is ortho-, para-directing. libretexts.org The formyl and benzoate groups are deactivating and meta-directing. numberanalytics.comlibretexts.org

Given the positions of the current substituents (methoxy at C2, benzoate at C1, and formyl at C5), the positions ortho and para to the strongly activating methoxy group are C1, C3, and C6. The C1 position is already substituted. The C3 and C6 positions are therefore the most likely sites for electrophilic attack. The deactivating effects of the formyl and benzoate groups will make these reactions less facile than on a simple methoxybenzene. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which would introduce new substituents onto the aromatic ring. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution on this ring is less likely, as it typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group, which is not the case in this molecule. masterorganicchemistry.commdpi.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-formyl-2-methoxyphenyl benzoate and/or 6-Nitro-5-formyl-2-methoxyphenyl benzoate |

| Bromination | Br₂/FeBr₃ | 3-Bromo-5-formyl-2-methoxyphenyl benzoate and/or 6-Bromo-5-formyl-2-methoxyphenyl benzoate |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 3-Acetyl-5-formyl-2-methoxyphenyl benzoate and/or 6-Acetyl-5-formyl-2-methoxyphenyl benzoate |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is the primary site for electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents. The methoxy group at the C2 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5, and C6). Conversely, the formyl group at C5 and the benzoate group at C1 are deactivating and direct incoming electrophiles to the meta position.

The interplay of these directing effects, along with steric considerations, determines the regioselectivity of substitution. The strong activating nature of the methoxy group typically dominates, favoring substitution at the positions ortho and para to it.

Bromination Strategies for Enhanced Synthetic Utility (e.g., 4-bromo-5-formyl-2-methoxyphenyl benzoate)

Bromination is a synthetically important electrophilic aromatic substitution reaction that introduces a bromine atom onto the aromatic ring. This bromine atom can subsequently be used as a handle for further functionalization, for instance, in cross-coupling reactions.

The synthesis of 4-bromo-5-formyl-2-methoxyphenyl benzoate illustrates the regioselective bromination of the parent compound. The position of bromination is directed primarily by the activating ortho, para-directing methoxy group, leading to substitution at the C4 position. While a commercially available compound is noted as 5-bromo-4-formyl-2-methoxyphenyl benzoate, the synthesis of the 4-bromo isomer is a logical outcome based on directing group effects. biosynth.combldpharm.com

| Reactant | Product | Position of Bromination |

| This compound | 4-bromo-5-formyl-2-methoxyphenyl benzoate | C4 |

This interactive table is based on established principles of electrophilic aromatic substitution.

Synthesis of Structural Analogues and Congeners

The synthesis of structural analogues and congeners of this compound is crucial for understanding structure-activity relationships and developing new compounds with tailored properties.

Positional Isomers and Their Synthetic Accessibility (e.g., 4-formyl-2-methoxyphenyl (B587787) benzoate)

Positional isomers, such as 4-formyl-2-methoxyphenyl benzoate , possess the same molecular formula but differ in the placement of substituents on the phenyl ring. scbt.comnih.gov The synthesis of these isomers necessitates distinct starting materials or synthetic routes.

For instance, the synthesis of 4-formyl-2-methoxyphenyl benzoate can be achieved by the benzoylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This highlights how the availability of appropriately substituted precursors is key to accessing specific positional isomers. A patent describes the preparation of methyl 5-formyl-2-methoxybenzoate, a related ester, with a high yield. google.com

| Compound Name | Substituent Positions | Common Starting Material |

| This compound | C2-OCH₃, C5-CHO | 5-Formyl-2-methoxyphenol |

| 4-Formyl-2-methoxyphenyl benzoate | C2-OCH₃, C4-CHO | Vanillin (4-Formyl-2-methoxyphenol) |

This interactive table showcases the relationship between positional isomers and their synthetic precursors.

Halogenated and Alkoxy-Substituted Derivatives

The introduction of different halogens or additional alkoxy groups onto the phenyl ring can significantly modify the electronic and steric properties of the molecule.

Halogenated derivatives can be prepared using various electrophilic halogenating agents. For example, chlorination and iodination can be achieved to yield compounds like 4-chloro- and 4-iodo-5-formyl-2-methoxyphenyl benzoate.

The synthesis of alkoxy-substituted derivatives typically begins with precursors that already contain the desired alkoxy pattern. For instance, a dimethoxy-substituted analogue would require a corresponding dimethoxyphenol as the starting material. A study on 5-formyl-2-methoxyphenyl 4-methylbenzenesulfonate (B104242) provides insights into the structural characteristics of related sulfonated derivatives. researchgate.net

| Derivative Type | Example Compound | Potential Synthetic Route |

| Chlorinated | 4-chloro-5-formyl-2-methoxyphenyl benzoate | Electrophilic chlorination |

| Iodinated | 4-iodo-5-formyl-2-methoxyphenyl benzoate | Electrophilic iodination |

| Alkoxy-substituted | (e.g., 4,5-dimethoxy-2-formylphenyl) benzoate | Benzoylation of a dimethoxy-substituted formylphenol |

This interactive table provides examples of potential halogenated and alkoxy-substituted derivatives and their general synthetic approaches.

Spectroscopic Characterization Methodologies in the Analysis of 5 Formyl 2 Methoxyphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Analysis of a structurally similar compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, provides a reliable model for interpreting the NMR spectra of 5-Formyl-2-methoxyphenyl benzoate (B1203000) fip.org. The electronic environment of the protons and carbons in the 5-formyl-2-methoxyphenyl moiety is expected to be nearly identical, while the signals from the benzoate ring will be analogous, albeit with minor predictable shifts due to the absence of the chloro substituent.

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of 5-Formyl-2-methoxyphenyl benzoate is anticipated to show signals corresponding to the aldehydic proton, the methoxy (B1213986) group protons, and the protons on both aromatic rings.

Based on the analysis of its 4-chloro-substituted analog, the following proton signals are expected fip.org:

A sharp singlet for the aldehydic proton (-CHO) is predicted to be the most downfield signal, appearing around δ 9.97 ppm . Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

The protons of the benzoate ring are expected to appear in the aromatic region. The two protons ortho to the carbonyl group are the most deshielded and would likely appear as a multiplet around δ 8.14 ppm . The remaining three protons (meta and para) on the benzoate ring would appear as a complex multiplet between δ 7.50-7.54 ppm fip.org.

The protons on the 5-formyl-2-methoxyphenyl ring are predicted to show a distinct pattern. The proton adjacent to the formyl group would likely appear as a doublet around δ 7.48 ppm . The proton between the methoxy and benzoate groups is expected as a doublet around δ 7.35 ppm fip.org.

A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected further upfield, around δ 3.88 ppm , due to the shielding effect of the attached oxygen atom fip.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.97 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.14 | Multiplet | 2H | Benzoate (ortho-H) |

| ~7.54 | Multiplet | 3H | Benzoate (meta, para-H) |

| ~7.48 | Doublet | 2H | 5-Formyl-2-methoxyphenyl ring |

| ~7.35 | Doublet | 1H | 5-Formyl-2-methoxyphenyl ring |

| ~3.88 | Singlet | 3H | Methoxy (-OCH₃) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity. The molecular formula of this compound is C₁₅H₁₂O₄, and its spectrum is expected to show 15 distinct carbon signals, though some aromatic carbon signals may overlap.

Drawing from data on the 4-chloro-substituted analog, the following carbon environments are predicted fip.org:

The aldehydic carbonyl carbon (-CHO) is expected to be the most deshielded signal, appearing around δ 191.15 ppm .

The ester carbonyl carbon (-COO-) is also significantly deshielded, with a predicted chemical shift around δ 163.41 ppm .

The aromatic carbons will appear in the range of δ 110-153 ppm . Key signals include the carbon bearing the methoxy group (~152.19 ppm) and the carbon attached to the ester oxygen (~145.06 ppm).

The methoxy carbon (-OCH₃) signal is expected to appear upfield, around δ 56.24 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~191.15 | Aldehyde Carbonyl (C=O) |

| ~163.41 | Ester Carbonyl (C=O) |

| ~110.97 - 152.19 | Aromatic Carbons (12C) |

| ~56.24 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by strong absorptions from its two distinct carbonyl groups.

Key expected absorption bands include:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~2850 and ~2750 cm⁻¹: A pair of weak to medium bands characteristic of the C-H stretch of an aldehyde group (Fermi resonance).

~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the benzoate ester group.

~1695 cm⁻¹: A strong, sharp absorption band for the C=O stretching of the conjugated aromatic aldehyde. The conjugation lowers the frequency compared to a simple aliphatic aldehyde.

~1600 and ~1450 cm⁻¹: Medium to strong bands from C=C stretching vibrations within the aromatic rings.

~1260 cm⁻¹: A strong band due to the asymmetric C-O-C stretching of the ester linkage.

~1150 cm⁻¹: A strong band associated with the C-O stretching of the aryl ether.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735 | C=O Stretch | Ester |

| ~1695 | C=O Stretch | Aldehyde |

| ~1260 | C-O Stretch | Ester |

| ~1150 | C-O Stretch | Ether |

| ~2850, ~2750 | C-H Stretch | Aldehyde |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. The molecular formula of this compound is C₁₅H₁₂O₄, giving it a molecular weight of 256.25 g/mol chemspider.comchemscene.com.

In an electron ionization (EI) mass spectrum, the following key peaks are expected:

Molecular Ion Peak (M⁺): A peak at m/z = 256 , corresponding to the intact molecule, confirming the molecular weight.

Base Peak: A very intense peak at m/z = 105 . This peak is highly characteristic of benzoate esters and corresponds to the stable benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the ester's C-O bond.

Other Fragments: A significant peak at m/z = 151 , corresponding to the 5-formyl-2-methoxyphenyl oxonium ion radical [M - C₆H₅CO]⁺. Another fragment at m/z = 77 , corresponding to the phenyl cation [C₆H₅]⁺, may also be observed from the loss of CO from the benzoyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. This compound possesses two main chromophores: the substituted benzaldehyde (B42025) system and the benzoate ester system. The spectrum is expected to show distinct absorption bands corresponding to π → π* transitions within these conjugated systems. Based on data for vanillin (B372448) and other aromatic esters, absorption maxima (λ_max) are anticipated around 260-280 nm and 310-330 nm researchgate.netnih.govspectrabase.com. The former band can be attributed primarily to the benzoyl moiety, while the latter, longer-wavelength absorption is characteristic of the extended conjugation in the 4-formyl-2-methoxyphenyl (B587787) system.

Synthetic Utility and Applications in Advanced Organic Chemistry

Role as a Precursor in Multi-Step Organic Synthesis

Substituted aromatic aldehydes and esters are fundamental precursors in organic synthesis, and 5-Formyl-2-methoxyphenyl benzoate (B1203000) fits this profile. The aldehyde group is particularly reactive and can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an amine via reductive amination. It is also a key electrophile for crucial carbon-carbon bond-forming reactions like the Wittig and aldol reactions, which are foundational for constructing more elaborate molecular frameworks.

A closely related analog, Methyl 5-formyl-2-methoxybenzoate, highlights this role as a precursor. It is a documented key intermediate in the synthesis of the pharmaceutical agent Eluxadoline. google.compharmaffiliates.com Furthermore, this methyl ester analog serves as an intermediate for creating peroxisome proliferator-activated receptor (PPAR) activators and in the preparation of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been investigated as PTP1B inhibitors. chemicalbook.comhsppharma.com The synthetic pathways developed for this related compound underscore the potential of 5-Formyl-2-methoxyphenyl benzoate as a starting point for constructing biologically active molecules.

Intermediate in the Synthesis of Complex Molecules and Scaffolds (e.g., routes involving brominated derivatives)

The strategic placement of functional groups on the phenyl ring of this compound makes it an ideal intermediate. The introduction of a bromine atom onto the aromatic ring, creating a brominated derivative, significantly enhances its synthetic utility. A bromine atom acts as a versatile reactive handle, enabling chemists to perform a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for creating new carbon-carbon bonds, allowing for the assembly of intricate molecular scaffolds from simpler precursors.

While specific synthetic routes starting from brominated this compound are not extensively detailed in available literature, the existence and commercial availability of related brominated intermediates, such as 5-Bromo-4-formyl-2-methoxyphenyl benzoate, points to their established role in complex synthesis. The utility of such intermediates is well-documented for analogous compounds, demonstrating a clear and established synthetic strategy. This approach is fundamental to building the complex carbon skeletons required for pharmaceuticals, agrochemicals, and other advanced materials.

Development of New Reagents and Catalysts from Derivatives

The functional groups of this compound allow its derivatives to be incorporated into larger systems that can act as specialized reagents or catalysts. The aldehyde functionality, for example, can be used to anchor the molecule to a solid support, such as a polymer resin. This is a key strategy in solid-phase synthesis, a technology that has revolutionized the creation of peptide and small-molecule libraries for drug discovery.

By immobilizing a derivative of this compound on a solid support, it is transformed into a specialized reagent. This reagent can then be used to build complex molecules in a stepwise fashion, with the advantage that excess reagents and byproducts can be easily washed away, simplifying the purification process. While direct examples of catalysts derived from this specific benzoate are not prominent, the principles of modifying its structure to impart new functionalities are a core concept in the development of modern chemical tools.

Potential in Materials Science Research (e.g., Non-Linear Optical Properties if explored for related structures)

The application of organic molecules in materials science is a rapidly growing field, particularly in the area of optics and electronics. Compounds with extended π-conjugated systems and specific electron-donating and accepting groups can exhibit significant non-linear optical (NLO) properties. These properties are crucial for applications in telecommunications, optical computing, and photonics.

Although the NLO properties of this compound itself have not been extensively reported, research on related structures is promising. For instance, a polymer containing benzoate moieties, poly(2,5-bis(but-2-ynyloxy) benzoate), has demonstrated excellent quadratic NLO properties. mdpi.comnih.govresearchgate.net Oriented films of this polymer exhibit outstanding and stable Second Harmonic Generation (SHG) effects, a key NLO phenomenon. mdpi.comnih.govresearchgate.net The macroscopic NLO coefficients for this related polymer were found to be significant, making it a promising organic material for optoelectronic and photonic devices. mdpi.comnih.govresearchgate.net

Additionally, other azobenzene derivatives have been studied for their NLO absorption properties, which are valuable in both biological and materials science contexts. acs.org The presence of the benzoate and methoxyphenyl groups within this compound suggests that it and its derivatives could serve as valuable scaffolds for the design of new materials with tailored NLO properties.

Data on Related Compounds and Applications

| Compound/Derivative Class | Application/Property | Research Finding |

| Methyl 5-formyl-2-methoxybenzoate | Pharmaceutical Precursor | Key intermediate in the synthesis of Eluxadoline and inhibitors for PTP1B. google.comchemicalbook.comhsppharma.com |

| Brominated Benzoate Derivatives | Synthetic Intermediates | Provide a reactive handle for cross-coupling reactions to build molecular complexity. |

| Poly(benzoate) Derivatives | Materials Science | Exhibits excellent and stable Second Harmonic Generation (SHG) and high NLO coefficients. mdpi.comnih.govresearchgate.net |

| Azobenzene Derivatives | Materials Science | Investigated for non-linear optical (NLO) absorption properties for use in photonics and biological applications. acs.org |

Future Research Perspectives and Emerging Areas

Innovations in Green Chemistry for Synthesis of 5-Formyl-2-methoxyphenyl Benzoate (B1203000)

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on the synthesis of 5-Formyl-2-methoxyphenyl benzoate will undoubtedly focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Solvent-Free and Catalytic Approaches: Traditional esterification methods often rely on stoichiometric amounts of activating agents and hazardous solvents. A significant area of innovation lies in the development of solvent-free or solvent-minimized synthesis protocols. Research into solid acid catalysts, such as titanium dioxide (TiO2) and sulfated zirconia, has shown promise for the esterification of phenols under solvent-free conditions. sphinxsai.com These catalysts are often reusable, reducing both cost and environmental impact. Similarly, the use of silica-supported sulfuric acid (SiO₂-SO₃H) has been demonstrated as an efficient catalyst for the esterification of carboxylic acids with phenols, offering high yields and the potential for catalyst recycling.

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases, for instance, are enzymes that can catalyze the esterification of phenols with high efficiency and regioselectivity in organic solvents or even solvent-free systems. mdpi.comnih.govresearchgate.net Future investigations could explore the use of immobilized lipases for the synthesis of this compound, which would allow for easy separation and reuse of the biocatalyst, further enhancing the sustainability of the process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The application of microwave-assisted synthesis to the formation of benzaldehyde (B42025) derivatives and related esters has been shown to be highly effective. acs.orgd-nb.info Exploring microwave-assisted esterification of 5-formyl-2-methoxyphenol (vanillin) with benzoic acid or its derivatives could represent a rapid and efficient route to this compound.

Table 1: Comparison of Potential Green Synthesis Methods for this compound

| Synthesis Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Solvent-Free Catalysis | Reduced solvent waste, catalyst reusability, lower energy consumption. | Development of robust and highly active solid acid catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. | Screening and immobilization of lipases for specific substrate compatibility. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free conditions. | Optimization of reaction parameters and exploration of synergistic catalytic effects. |

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The aldehyde and ester functionalities, along with the substituted aromatic ring of this compound, provide a rich platform for exploring a wide array of chemical transformations. Future research will likely focus on leveraging this reactivity to synthesize novel and complex molecular architectures.

Derivatization of the Aldehyde Group: The aldehyde group is a versatile handle for a multitude of chemical reactions. Future studies could explore:

Condensation Reactions: Aldol and Claisen-Schmidt condensations with various ketones and other active methylene (B1212753) compounds could lead to the synthesis of chalcone (B49325) and curcuminoid analogues. sphinxsai.com These classes of compounds are known for their diverse biological activities.

Heterocycle Formation: The aldehyde can serve as a key building block for the synthesis of a wide range of heterocyclic compounds, such as pyrimidines, quinoxalines, imidazoles, and thiazoles, which are prevalent scaffolds in medicinal chemistry. nih.govrsc.org

Schiff Base and Mannich Base Formation: Reaction with primary amines can yield Schiff bases, which are important intermediates and can also exhibit biological activity. Mannich reactions, involving an amine and an active hydrogen compound, can lead to more complex structures with potential pharmaceutical applications. rsc.org

Transformations of the Ester and Aromatic Core: The benzoate ester and the substituted benzene (B151609) ring also offer opportunities for novel transformations. The recently reported "ester dance reaction," which involves the migration of an ester group around an aromatic ring, could potentially be applied to this compound, leading to the formation of its isomers with different substitution patterns. google.com

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound and its derivatives, computational modeling will be instrumental in guiding synthetic efforts and predicting potential applications.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. sphinxsai.comontosight.ai Such studies can provide insights into the molecule's reactivity, stability, and potential reaction mechanisms. For instance, DFT can be used to calculate molecular orbital energies (HOMO and LUMO), which are crucial for understanding charge transfer and reactivity, as well as to predict vibrational spectra (IR and Raman) to aid in experimental characterization.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comchemicalbook.com By synthesizing a library of derivatives of this compound with varying substituents and measuring their biological activities, QSAR models can be developed. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. Key descriptors in such models often include electronic, steric, and hydrophobic parameters.

Molecular Docking: To explore the potential of this compound and its derivatives as therapeutic agents, molecular docking simulations can be performed. researchgate.netncert.nic.in This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking these compounds into the active sites of enzymes or receptors implicated in disease, researchers can identify potential drug targets and design more potent and selective inhibitors.

Interdisciplinary Research in Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it an attractive candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Chemical Biology Probes: Vanillin (B372448) and its derivatives have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net Future research could investigate the biological effects of this compound and its derivatives. These compounds could be explored as potential leads for new drugs or as chemical probes to study biological processes. For example, their interaction with specific enzymes or signaling pathways could be investigated.

Functional Materials and Polymers: The aromatic nature and reactive functional groups of this compound make it a promising building block for the development of novel functional materials. Vanillin, the precursor to this compound, is already being explored for the synthesis of bio-based polymers, including epoxy resins, polyesters, and polyurethanes. rsc.orgresearchgate.net The benzoate ester of vanillin could be incorporated into polymer backbones to impart specific properties, such as thermal stability, UV resistance, or specific biological activities. Furthermore, derivatives of this compound could find applications in the development of organic electronics, dyes, and other advanced materials. ontosight.ai

常见问题

Q. Mechanical Enhancement :

- Plasticizing effect : The benzoate ester improves chain mobility, increasing elongation at break without compromising tensile strength.

- Compatibility : The methoxy group enhances interfacial adhesion between VP and PLA, preventing phase separation .

Advanced: What computational methods are used to study the electronic structure and spectroscopic properties of this compound?

Answer:

- Semi-empirical and DFT calculations : Methods like PM6 and M06 with TZVP basis sets optimize the compound’s geometry in solvents (e.g., water). These predict bond lengths, angles, and total energy minima .

- UV/Vis spectral simulation : TD-DFT calculations correlate experimental absorption spectra with electronic transitions (e.g., π→π* in the formyl and benzoate groups) .

- Solvent effects : Continuum solvation models (e.g., COSMO) evaluate polarity-dependent spectral shifts .

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?

Answer:

- Scaffold functionalization : The formyl group undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, which are cyclized into heterocycles like quinazolines or indoles .

- Ester hydrolysis : Controlled hydrolysis of the benzoate ester yields 5-formyl-2-methoxybenzoic acid, a precursor for metal-organic frameworks (MOFs) or drug conjugates .

- Example : Reaction with Tin(IV) chloride and dichloromethyl methyl ether introduces acetyl groups at specific positions, as seen in the synthesis of methyl 2-(5-formyl-2-methoxyphenyl)acetate (92% yield) .

Advanced: How do structural modifications of this compound impact its pharmacological activity?

Answer:

- Formyl group substitution : Replacement with acetyl or bromo groups alters electron density, affecting binding to biological targets (e.g., enzyme active sites).

- Methoxy group removal : Eliminating the methoxy group reduces steric hindrance, enhancing interaction with hydrophobic pockets in proteins .

- Case study : Derivatives with appended phenylphosphonate groups show improved bioavailability due to increased lipophilicity .

Basic: What analytical techniques distinguish this compound from structurally similar compounds?

Answer:

- Chromatography : HPLC with UV detection (retention time ~8.2 min) differentiates it from analogs like methyl 4-formylbenzoate.

- Mass spectrometry : The molecular ion peak at m/z 252.25 ([M]) confirms its molecular weight, while fragmentation patterns identify the benzoate and formyl groups .

- X-ray crystallography : Resolves crystal packing differences compared to 4-methoxybenzoic acid, which lacks the formyl group .

Advanced: What environmental benefits arise from using this compound in bio-based materials?

Answer:

- Reduced fossil reliance : As a bio-derived additive, it replaces petroleum-based flame retardants in PLA, aligning with circular economy goals .

- Biodegradability : PLA composites incorporating the compound degrade faster than conventional polymers, minimizing microplastic pollution .

- Lifecycle analysis : Studies show a 30% reduction in carbon footprint compared to halogenated flame retardants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。